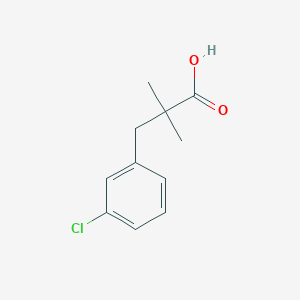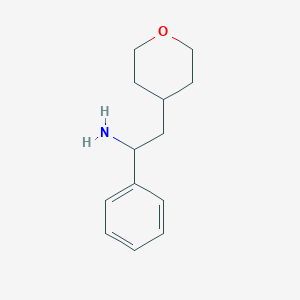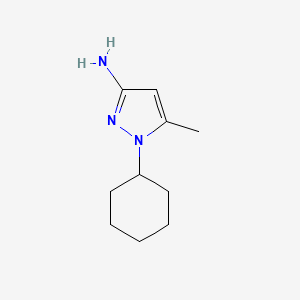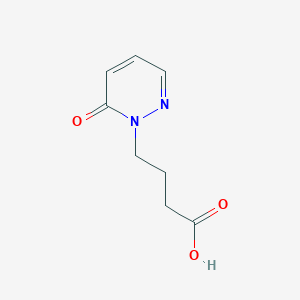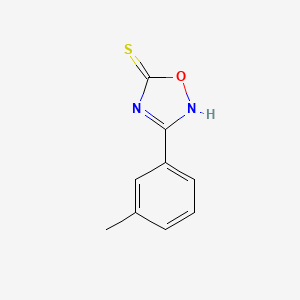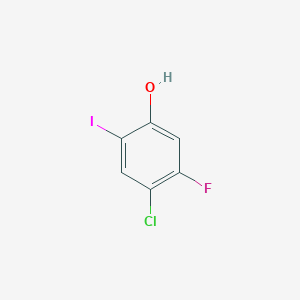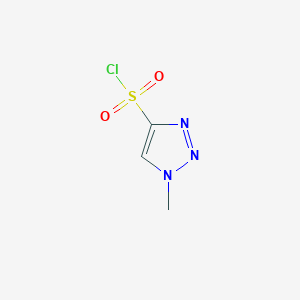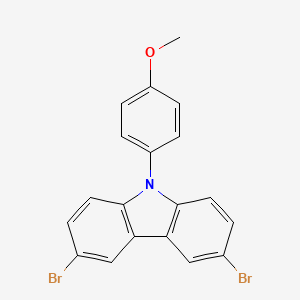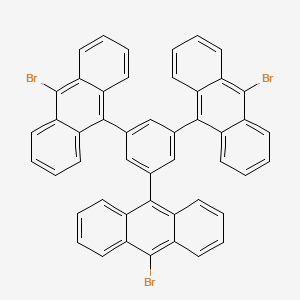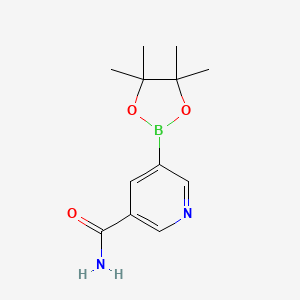
1,2-Difluoro-4-(phenylmethoxy)benzene
概要
説明
1,2-Difluoro-4-(phenylmethoxy)benzene is an aromatic compound with the molecular formula C13H10F2O. It is characterized by the presence of two fluorine atoms and a phenylmethoxy group attached to a benzene ring.
準備方法
The synthesis of 1,2-Difluoro-4-(phenylmethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-difluorobenzene and phenylmethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride to deprotonate the phenylmethanol, followed by the addition of 1,2-difluorobenzene.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity.
化学反応の分析
1,2-Difluoro-4-(phenylmethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation Reactions: The phenylmethoxy group can be oxidized to form a phenylmethoxy radical, which can further react to form various oxidation products.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and various oxidizing agents.
科学的研究の応用
1,2-Difluoro-4-(phenylmethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Medicine: Due to its potential therapeutic properties, this compound is being explored as a candidate for new pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1,2-Difluoro-4-(phenylmethoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cancer cell proliferation.
Pathways Involved: The compound can modulate various biochemical pathways, including those related to oxidative stress and apoptosis.
類似化合物との比較
1,2-Difluoro-4-(phenylmethoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
1,2-Difluorobenzene: This compound lacks the phenylmethoxy group and has different chemical properties and reactivity.
1,4-Difluorobenzene: This isomer has the fluorine atoms in different positions, leading to variations in its chemical behavior.
1,2-Difluoro-4-(methylsulfonyl)benzene: This compound has a methylsulfonyl group instead of a phenylmethoxy group, resulting in different applications and reactivity.
特性
IUPAC Name |
1,2-difluoro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKBOMWNZYRNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428390.png)
